1-[(4-Aminopentyl)oxy]-2-methoxyethane

Catalog No.
S14013183
CAS No.
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Aminopentyl)oxy]-2-methoxyethane

Product Name

1-[(4-Aminopentyl)oxy]-2-methoxyethane

IUPAC Name

5-(2-methoxyethoxy)pentan-2-amine

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C8H19NO2/c1-8(9)4-3-5-11-7-6-10-2/h8H,3-7,9H2,1-2H3

InChI Key

LVORYWUIGDFTKI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOCCOC)N

1-[(4-Aminopentyl)oxy]-2-methoxyethane is a chemical compound characterized by its ether functional group and an amine side chain. The molecular structure consists of a methoxy group attached to a two-carbon chain, which is further linked to a four-carbon chain containing an amino group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The synthesis of 1-[(4-Aminopentyl)oxy]-2-methoxyethane typically involves the reaction of 4-aminopentanol with 2-methoxyethanol. This reaction is facilitated by the presence of a catalyst, often sulfuric acid, which promotes the formation of the ether bond between the two reactants. The general reaction can be summarized as follows:

4 Aminopentanol+2 MethoxyethanolH2SO41 4 Aminopentyl oxy 2 methoxyethane\text{4 Aminopentanol}+\text{2 Methoxyethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{1 4 Aminopentyl oxy 2 methoxyethane}

This process may also include purification steps such as distillation or recrystallization to enhance the purity and yield of the final product.

The primary method for synthesizing 1-[(4-Aminopentyl)oxy]-2-methoxyethane involves the straightforward reaction between 4-aminopentanol and 2-methoxyethanol under acidic conditions. Variations in temperature, concentration, and catalyst type can influence the yield and purity of the product. Industrial methods may scale up these reactions while ensuring adequate purification techniques are employed to maintain high-quality output.

1-[(4-Aminopentyl)oxy]-2-methoxyethane has potential applications in several areas:

  • Pharmaceuticals: Due to its structural properties, it may serve as a precursor or intermediate in drug development.
  • Materials Science: Its ether functionality could be utilized in synthesizing polymers or other materials with specific properties.
  • Biological Research: The compound may be used in studies exploring its biological effects or mechanisms of action.

While direct interaction studies specific to 1-[(4-Aminopentyl)oxy]-2-methoxyethane are scarce, compounds with similar structures have been evaluated for their interactions with various biological targets. For instance, studies on related amino-containing ethers suggest they may interact with receptors or enzymes involved in cellular signaling pathways. Further research into this compound could elucidate its specific interactions and potential therapeutic roles.

Several compounds share structural similarities with 1-[(4-Aminopentyl)oxy]-2-methoxyethane. Here are some notable examples:

Compound NameStructure FeaturesNotable Activities
4-AminobutanolAmino group on a four-carbon chainAntidepressant properties
2-MethoxyethylamineEther and amine functional groupsAntimicrobial activity
3-(Aminomethyl)phenolAmino group on a phenolic ringAntioxidant properties
N,N-DiethylaminoethylmethanolEther and amine with ethyl groupsAnalgesic effects

Uniqueness: The distinct feature of 1-[(4-Aminopentyl)oxy]-2-methoxyethane lies in its combination of a longer alkyl chain (pentyl) and a methoxy group, which may enhance its solubility and biological activity compared to shorter-chain analogs.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

161.141578849 g/mol

Monoisotopic Mass

161.141578849 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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